molecular formula C12H18O2S B7635933 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol

1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol

Cat. No. B7635933
M. Wt: 226.34 g/mol
InChI Key: MDURUSCBDFSOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol, also known as ESE-15, is a synthetic compound that has been studied for its potential anti-cancer properties. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival. 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been found to inhibit the activity of several enzymes, including AKT and ERK, which are involved in cell signaling and proliferation. 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has also been found to induce the expression of several genes that are involved in apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been found to have several biochemical and physiological effects in cancer cells. In vitro studies have shown that 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol can induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has also been found to reduce the expression of several proteins that are involved in cancer cell growth and survival, including cyclin D1 and Bcl-2.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol in lab experiments is its specificity for cancer cells. 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been found to be selective for cancer cells, with little to no effect on normal cells. This makes it a promising candidate for further research and potential clinical use. However, one limitation of using 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol in lab experiments is its solubility. 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol is not very soluble in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol. One area of focus is the development of more effective delivery methods for 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol, such as nanoparticles or liposomes. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol. Additionally, further studies are needed to determine the optimal dosing and administration of 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol for maximum efficacy. Overall, 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol shows great promise as a potential anti-cancer agent, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol involves several steps, including the reaction of 2-bromoethanol with 4-hydroxyphenylacetic acid to form a bromoether intermediate. This intermediate is then reacted with 2-ethylthioethanol to produce 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol. The synthesis of 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been optimized to produce high yields and purity, making it suitable for research purposes.

Scientific Research Applications

1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been studied extensively for its potential anti-cancer properties. In vitro studies have shown that 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have also shown that 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol can inhibit tumor growth and metastasis in animal models. 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been found to be effective against a variety of cancer types, including breast, prostate, and lung cancer.

properties

IUPAC Name

1-[3-(2-ethylsulfanylethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2S/c1-3-15-8-7-14-12-6-4-5-11(9-12)10(2)13/h4-6,9-10,13H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDURUSCBDFSOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOC1=CC=CC(=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol

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